2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide
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Overview
Description
2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple fused rings, including a pyrazolo[1,5-a]pyridine ring and a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide typically involves multi-step synthetic routes. One common approach is the condensation of aminopyrazole with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyridine core. This intermediate is then subjected to further reactions, such as cyclization and functional group modifications, to introduce the dihydrobenzofuran moiety and the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyridine ring is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The dihydrobenzofuran moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo[1,5-a] core and have been studied for their optical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern but exhibit similar biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds are structurally related and have been explored for their biomedical applications.
Uniqueness
2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is unique due to its combination of the pyrazolo[1,5-a]pyridine and dihydrobenzofuran rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-14-9-13(5-6-17(14)23-12)18(22)19-10-15-11-20-21-7-3-2-4-16(15)21/h2-7,9,11-12H,8,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMORNAGQVHPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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